molecular formula C17H23NO5 B13630980 2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid

Cat. No.: B13630980
M. Wt: 321.4 g/mol
InChI Key: JHCGGIBXVADCOM-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid is an organic compound with the molecular formula C12H15NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and an oxan-4-yl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid typically involves the protection of amino acids followed by specific reactions to introduce the benzyloxycarbonyl and oxan-4-yl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection of functional groups, selective reactions to introduce desired substituents, and purification techniques like crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired transformation and may include specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amino acids, allowing selective reactions to occur at other sites. The oxan-4-yl group may influence the compound’s reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar structure but lacks the oxan-4-yl group.

    4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Similar structure but with different positioning of functional groups.

    2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)pentanoic acid: Similar structure with an additional carbon in the backbone.

Uniqueness

The presence of both the benzyloxycarbonyl and oxan-4-yl groups allows for versatile chemical transformations and interactions in various research fields .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

4-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C17H23NO5/c19-16(20)15(7-6-13-8-10-22-11-9-13)18-17(21)23-12-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2,(H,18,21)(H,19,20)

InChI Key

JHCGGIBXVADCOM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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